molecular formula C13H19N3O4S B2770013 Methyl 4-((pyridine-3-sulfonamido)methyl)piperidine-1-carboxylate CAS No. 1331327-05-9

Methyl 4-((pyridine-3-sulfonamido)methyl)piperidine-1-carboxylate

Cat. No.: B2770013
CAS No.: 1331327-05-9
M. Wt: 313.37
InChI Key: OCAYVNJKFSFACR-UHFFFAOYSA-N
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Description

“Methyl 4-((pyridine-3-sulfonamido)methyl)piperidine-1-carboxylate” is a complex organic compound. It contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a significant area of research in the pharmaceutical industry . A recent paper introduced a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .


Chemical Reactions Analysis

Piperidine derivatives are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Anhydrides, for example, react with water to form carboxylic acids .

Scientific Research Applications

Bioorganic and Medicinal Chemistry Applications

A study by Hu et al. (2001) discusses the synthesis and evaluation of novel sulfonamides, including compounds structurally related to Methyl 4-((pyridine-3-sulfonamido)methyl)piperidine-1-carboxylate, for their activity on human beta(3)-adrenergic receptors. These compounds demonstrated potent agonist activity, indicating potential applications in the development of therapeutic agents targeting metabolic disorders or cardiovascular diseases (Baihua Hu et al., 2001).

Chemical Synthesis and Structural Studies

Aldmairi et al. (2017) explored acid-catalysed cyclisations of alka-4-enylamine derivatives to piperidines and identified that the nature of the amine protecting group significantly affects the cyclisation outcome. This study suggests that this compound could play a role in similar cyclisation processes, leading to diverse heterocyclic structures, which are valuable in medicinal chemistry and organic synthesis (A. Aldmairi et al., 2017).

Novel Scaffolds for Drug Development

Shi et al. (2007) report the design and synthesis of a new class of amino(methyl) pyrrolidine-based sulfonamides as potent and selective inhibitors of factor Xa, an essential enzyme in the coagulation cascade. This study highlights the potential of using this compound as a scaffold for developing new anticoagulant drugs (Yan Shi et al., 2007).

Safety and Hazards

The safety data sheet for piperidine indicates that it is highly flammable, harmful if swallowed, toxic in contact with skin or if inhaled, causes severe skin burns and eye damage, and is harmful to aquatic life .

Future Directions

Piperidine derivatives continue to play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods and exploring the potential applications of piperidine derivatives in various therapeutic areas.

Properties

IUPAC Name

methyl 4-[(pyridin-3-ylsulfonylamino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c1-20-13(17)16-7-4-11(5-8-16)9-15-21(18,19)12-3-2-6-14-10-12/h2-3,6,10-11,15H,4-5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAYVNJKFSFACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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